Phenolphthalein diphosphate pyridine salt

Overview

Description

Phenolphthalein diphosphate pyridine salt, also known as Phenolphthalein bisphosphate pyridine salt, is a chemical compound with the empirical formula C20H16O10P2 · C5H5N . It has a molecular weight of 557.38 . This compound is often used as a substrate for phosphatase .

Molecular Structure Analysis

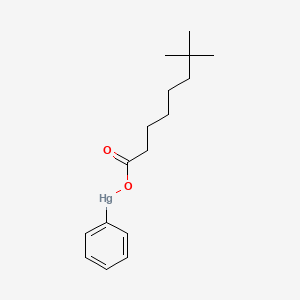

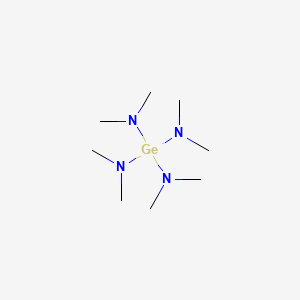

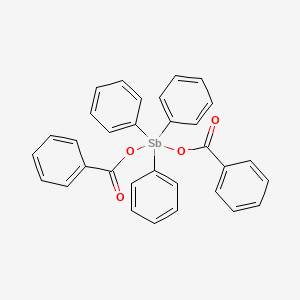

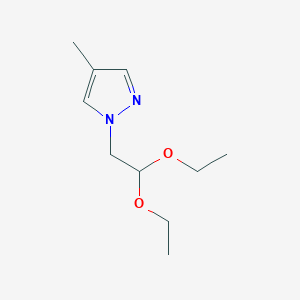

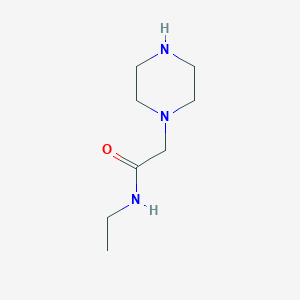

The molecular structure of Phenolphthalein diphosphate pyridine salt can be represented by the SMILES stringc1ccncc1.OP(O)(=O)Oc2ccc(cc2)C3(OC(=O)c4ccccc34)c5ccc(OP(O)(O)=O)cc5 . This structure includes three benzene rings, one pyridine ring, and two phosphate groups . Physical And Chemical Properties Analysis

Phenolphthalein diphosphate pyridine salt is a powder form substance . It has an assay of ≥90% (T), with impurities of ≤0.05% free phenolphthalein . The compound has a loss of ≤2% on drying . It should be stored at a temperature of 2-8°C .Scientific Research Applications

Enzymatic Hydrolysis Studies : Phenolphthalein diphosphate was introduced as a substrate for phosphatases, playing a role in enzymatic hydrolysis studies. It's used to quantify enzyme activities, particularly by measuring the amount of phenolphthalein liberated by soluble phosphatases of animal origin (Pauwels, 1964).

Microdetermination of Phosphatases : Employing phenolphthalein diphosphate as a substrate, a micromethod for determining acid and alkaline phosphatases was developed. This technique is simple and shows a close relationship to established units of measurement (Fischl, Segal, & Rabiah, 1967).

Synthesis Applications : Phenolphthalein diphosphate pyridine salt has been used in the synthesis of phenolphthalein by hydroxyalkylation of phenol and phthalic anhydride. This application demonstrates the material's usefulness in chemical synthesis and catalyst research (Jha, Garade, Mirajkar, & Rode, 2012).

DNA Separation : Phenolphthalein diphosphate has been utilized for the separation of DNA from RNA without the use of enzymes, an important technique in molecular biology (Kirby, 1961).

Bioimaging and Sensing Applications : A study demonstrated the use of phenolphthalein aldehyde as a turn-on fluorescent probe for the detection of holmium ion, highlighting its potential in bioimaging and metal ion detection (Guo et al., 2015).

Polymer Research : The compound has been used in the synthesis of polyamides and the study of their properties, which is significant in the field of polymer science (Barghamadi, 2018).

Optical pH Sensing : Phenolphthalein immobilized on cellulose membrane has been used for optical pH sensing, demonstrating its utility in analytical chemistry (Liu, Luo, & Chen, 2004).

Safety and Hazards

Phenolphthalein diphosphate pyridine salt is classified as a combustible solid . It has a WGK of 3, indicating that it is highly hazardous to water . The flash point is not applicable . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name |

[4-[3-oxo-1-(4-phosphonooxyphenyl)-2-benzofuran-1-yl]phenyl] dihydrogen phosphate;pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O10P2.C5H5N/c21-19-17-3-1-2-4-18(17)20(28-19,13-5-9-15(10-6-13)29-31(22,23)24)14-7-11-16(12-8-14)30-32(25,26)27;1-2-4-6-5-3-1/h1-12H,(H2,22,23,24)(H2,25,26,27);1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXHFBVMRQOQKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1.C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)OP(=O)(O)O)C4=CC=C(C=C4)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO10P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584962 | |

| Record name | (3-Oxo-1,3-dihydro-2-benzofuran-1,1-diyl)di(4,1-phenylene) bis[dihydrogen (phosphate)]--pyridine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenolphthalein diphosphate pyridine salt | |

CAS RN |

267240-23-3 | |

| Record name | (3-Oxo-1,3-dihydro-2-benzofuran-1,1-diyl)di(4,1-phenylene) bis[dihydrogen (phosphate)]--pyridine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B1603300.png)